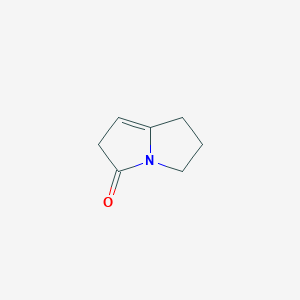![molecular formula C38H40NNaO4 B13092437 Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)
Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is a complex organic compound with a unique structure It is characterized by the presence of a carbazole moiety, a phenyl group, and multiple tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Moiety: The carbazole group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Tert-Butyl Groups: The tert-butyl groups are typically introduced through alkylation reactions using tert-butyl halides.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups, leading to the formation of corresponding alcohols and ketones.
Reduction: Reduction reactions can target the carbazole moiety, potentially converting it to a dihydrocarbazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of dihydrocarbazole derivatives.
Substitution: Introduction of various functional groups on the aromatic rings.
Applications De Recherche Scientifique
Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Similar structure with a carbazole moiety and a phenyl group.
2-(9H-Carbazol-9-yl)phenylboronic acid: Another compound with a carbazole moiety and a phenyl group, but with different substitution patterns.
4,4’-Di(9H-carbazol-9-yl)biphenyl: Contains two carbazole moieties linked by a biphenyl group.
Uniqueness
Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt is unique due to the presence of multiple tert-butyl groups and a methoxy group, which can influence its chemical reactivity and physical properties. These structural features may enhance its stability and solubility, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C38H40NNaO4 |
|---|---|
Poids moléculaire |
597.7 g/mol |
Nom IUPAC |
sodium;3-(4-carbazol-9-ylphenyl)-5-(3,5-ditert-butyl-4-methoxyphenyl)-5-oxopentanoate |
InChI |
InChI=1S/C38H41NO4.Na/c1-37(2,3)30-20-26(21-31(36(30)43-7)38(4,5)6)34(40)22-25(23-35(41)42)24-16-18-27(19-17-24)39-32-14-10-8-12-28(32)29-13-9-11-15-33(29)39;/h8-21,25H,22-23H2,1-7H3,(H,41,42);/q;+1/p-1 |
Clé InChI |
MSGFWJRMDLLBSK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)CC(CC(=O)[O-])C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


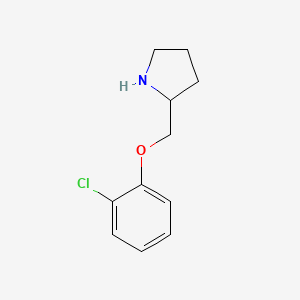
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
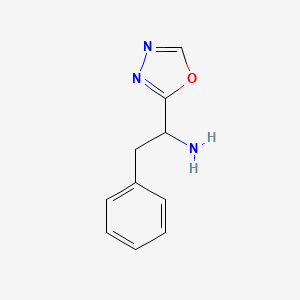
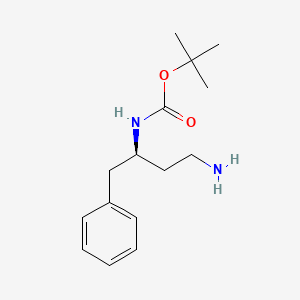
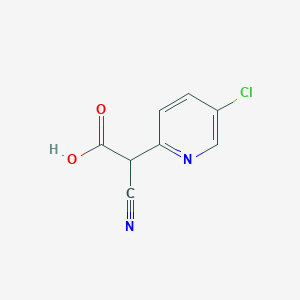
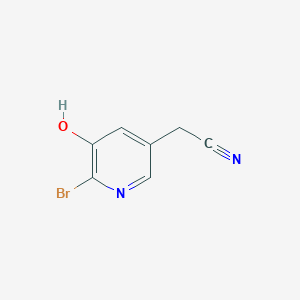
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)
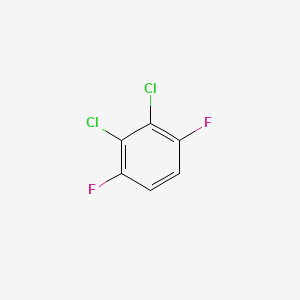
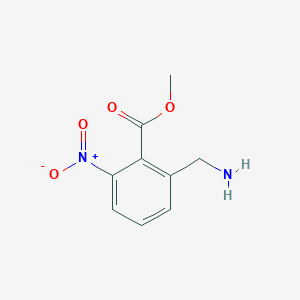
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)
